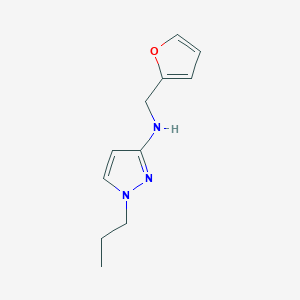

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine

Description

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and an amine group

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1-propylpyrazol-3-amine |

InChI |

InChI=1S/C11H15N3O/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13) |

InChI Key |

SZFUBZYZGOWJHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=N1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass. Furfural undergoes various reactions, including oxidation and hydrogenation, to form the furan ring.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction forms the pyrazole ring structure.

Coupling Reaction: The furan and pyrazole rings are then coupled together using a suitable coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions. The reaction typically occurs in a solvent like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring in N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine can undergo oxidation reactions to form furan derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Substitution: The amine group in the compound can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products:

Oxidation Products: Furan derivatives with various functional groups.

Reduction Products: Reduced derivatives of the original compound.

Substitution Products: Substituted derivatives with various functional groups attached to the amine group.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine, exhibit significant antimicrobial properties. Various studies have demonstrated that compounds containing the pyrazole moiety can act against a range of microorganisms, including bacteria and fungi. For example, derivatives synthesized from related pyrazole compounds have shown promising results against E. coli and Candida albicans .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that these compounds can inhibit inflammatory pathways effectively. For instance, certain synthesized pyrazole derivatives have been tested using the carrageenan-induced paw edema model in rats, demonstrating substantial anti-inflammatory activity comparable to established anti-inflammatory drugs like diclofenac .

3. Neuroprotective Effects

this compound may also exhibit neuroprotective effects, as indicated by studies assessing its ability to mitigate neurotoxicity in various models. Compounds with a similar structure have shown protective effects in assays involving N-methyl-D-aspartate toxicity .

4. Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of research interest. Several studies have identified compounds with potent activity against cancer cell lines, including those associated with prostate cancer and leukemia. For example, certain pyrazole-based compounds have demonstrated significant cytotoxicity against non-small cell lung cancer cells .

Synthesis of Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving hydrazonoyl halides and other reagents. The resulting derivatives can be further modified to enhance their biological activities or to impart new functionalities. For instance, the synthesis of thiazole and thiadiazole derivatives from related pyrazole compounds has been explored for their antimicrobial properties .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against different strains of bacteria and fungi. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anti-inflammatory Assessment

In a controlled study using the carrageenan-induced paw edema model, several pyrazole derivatives were tested for anti-inflammatory activity. The findings revealed that specific compounds significantly reduced inflammation compared to control groups, highlighting their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and has been investigated for its anticancer properties.

N-(furan-2-ylmethyl)-cyanoacetamide:

Uniqueness: N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine is unique due to its specific combination of a furan ring, a pyrazole ring, and an amine group. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound in various fields of research.

Biological Activity

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N3O, with a molecular weight of approximately 201.27 g/mol. It consists of a furan ring connected through a methylene bridge to a propyl-substituted pyrazole. This structural arrangement contributes to its diverse biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 25.1 | |

| E. coli | 12.5 | |

| C. albicans | Not specified |

Studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Pyrazole derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF7 | 0.46 | Induces apoptosis | |

| A549 | 26 | Growth inhibition | |

| Hep-2 | 3.25 | Significant cytotoxicity |

The compound has demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to bind with specific biological targets, including enzymes and receptors. This binding can modulate enzymatic activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects . For instance, it may inhibit enzymes related to cancer cell proliferation or interact with neurotransmitter receptors involved in pain pathways.

Case Studies

Several case studies have explored the pharmacological effects of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole compounds were synthesized and tested against various pathogens, revealing significant antibacterial activity comparable to standard antibiotics like ampicillin .

- Anticancer Efficacy : Research on novel pyrazole derivatives showed promising results against lung cancer cell lines (A549), with IC50 values indicating effective growth inhibition .

Q & A

Q. What synthetic strategies are effective for preparing N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-3-amine?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, furan-2-carbaldehyde can undergo reductive amination with a primary amine (e.g., 1-propyl-1H-pyrazol-3-amine) using NaBH or cyanoborohydride as reducing agents . Alternatively, coupling reactions involving copper-catalyzed cross-coupling (e.g., Ullmann-type) between halogenated pyrazole intermediates and furan-methylamine derivatives in the presence of cesium carbonate (CsCO) and copper(I) bromide (CuBr) at 35–50°C have been reported for analogous pyrazole-furan hybrids . Purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) followed by silica gel chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural identity and purity of the compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- H/C NMR : Peaks corresponding to the furan methylene (δ ~4.0–4.5 ppm) and pyrazole protons (δ ~6.5–8.0 ppm) are critical .

- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (e.g., m/z 220.1218 for CHNO) confirms molecular formula .

- Chromatography : HPLC or TLC with ≥95% purity is standard. Retention times/Rf values should align with reference standards .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism (pyrazole ring) or solvent effects. Cross-validation via:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in bond lengths/angles. Software like SHELX or ORTEP-III is used for structure refinement .

Example: Pyrazole tautomers exhibit distinct H NMR patterns; X-ray data can lock the dominant form .

Q. What computational methods predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density, HOMO-LUMO gaps, and reactive sites. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, provides insights into intramolecular charge transfer between the furan and pyrazole moieties . Software like Gaussian or ORCA is recommended for optimizing geometries and calculating electrostatic potentials .

Q. How can biological activity be predicted for this compound?

- Methodological Answer :

- PASS Program : Predicts pharmacological targets (e.g., kinase inhibition) based on structural descriptors .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 or cytochrome P450). The furan ring’s electron-rich π-system may engage in hydrophobic binding .

Example: Pyrazole derivatives often target inflammatory pathways; docking against COX-2 (PDB: 5KIR) validates hypotheses .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Challenges include poor crystal growth (due to flexible propyl/furan chains) and twinning. Solutions:

- Crystallization Optimization : Use mixed solvents (e.g., ethanol/diethyl ether) for slow evaporation .

- Data Collection/Refinement : High-resolution synchrotron data (λ = 0.7–1.0 Å) reduces noise. WinGX or OLEX2 integrates SHELXL for refinement .

Example: Twinned crystals of analogous pyrazoles required HKL-3000 for data processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.